molecular formula C11H22O2 B1595261 2-Methylbutyl hexanoate CAS No. 2601-13-0

2-Methylbutyl hexanoate

Cat. No.: B1595261
CAS No.: 2601-13-0
M. Wt: 186.29 g/mol
InChI Key: ZWMQVDONBUJJLL-UHFFFAOYSA-N
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Scientific Research Applications

2-Methylbutyl hexanoate has various applications in scientific research:

Safety and Hazards

2-Methylbutyl hexanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl hexanoate is typically synthesized through the esterification reaction between hexanoic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are continuously fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl hexanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-methylbutyl hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .

Comparison with Similar Compounds

Uniqueness: 2-Methylbutyl hexanoate is unique due to its specific combination of hexanoic acid and 2-methylbutanol, which imparts a distinct fruity aroma that is different from other esters. Its specific molecular structure also influences its reactivity and applications .

Properties

IUPAC Name

2-methylbutyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-11(12)13-9-10(3)5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQVDONBUJJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862996
Record name Hexanoic acid, 2-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-13-0
Record name 2-Methylbutyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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